1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone
Description
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Properties
IUPAC Name |
1-[1-ethyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-4-25-16(2)22(17(3)27)20-13-19(5-6-21(20)25)29-15-18(28)14-24-9-7-23(8-10-24)11-12-26/h5-6,13,18,26,28H,4,7-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYRNUIACUCJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCN(CC3)CCO)O)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone , a complex organic molecule, is part of the indole derivative family, which is renowned for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 419.5 g/mol. The IUPAC name is ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate. The structure features multiple functional groups that contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cellular signaling pathways, which are crucial for regulating cell growth and survival. For instance, it may inhibit AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), both of which play significant roles in metabolic regulation and cancer progression .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This results in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its capability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2. Notably, it has shown efficacy against various cancer cell lines, including breast and colon cancer cells .
Neuroprotective Effects
The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It has been reported to prevent neuronal apoptosis induced by lipopolysaccharide (LPS), suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of this compound exhibit various biological activities, including:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. For example, derivatives containing piperazine moieties have been evaluated for their effectiveness against bacterial strains using serial dilution methods, demonstrating promising results in inhibiting growth compared to standard antibiotics .
Anticancer Activity
Some indole-based compounds are known for their anticancer properties. Preliminary studies suggest that the presence of the indole structure in this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro assays have indicated that related compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy.
Neuropharmacological Effects
The piperazine group is often associated with neuroactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
-
Study on Antimicrobial Activity :
A series of piperazine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain compounds exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes . -
Anticancer Research :
Research focused on indole derivatives revealed that specific modifications could enhance cytotoxicity against various cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic effects . -
Neuropharmacological Investigations :
A study examining piperazine derivatives showed their potential as serotonin receptor modulators, which could lead to new treatments for mood disorders. The findings emphasized the need for further exploration into their pharmacodynamics and therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
